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molecular formula C11H13ClN2O B8343265 1-(2-Aminomethyl-4-chloro-phenyl)-pyrrolidin-2-one

1-(2-Aminomethyl-4-chloro-phenyl)-pyrrolidin-2-one

Cat. No. B8343265
M. Wt: 224.68 g/mol
InChI Key: UZYGKKPJUSAXSE-UHFFFAOYSA-N
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Patent
US08252830B2

Procedure details

1-(2-Aminomethyl-4-chloro-phenyl)-pyrrolidin-2-one: To 5-chloro-2-fluorobenzonitrile (0.3 g, 1.929 mmol) and pyrrolidin-2-one (0.246 g, 2.89 mmol) in DMF (5 mL) was added NaH (0.116 g, 2.89 mmol) and the reaction was stirred overnight. The reaction mixture was partitioned with EtOAc/water/brine and extracted with EtOAc. The combined organic layers were washed with water and brine, dried (MgSO4), and evaporated to give 5-Chloro-2-(2-oxo-pyrrolidin-1-yl)-benzonitrile (0.42 g). LCMS m/z 221.2 (M+H)+. This intermediate was converted to 125A following the procedure described for 102B. LCMS m/z 207.2 (M+H—NH3)+. 1HNMR (400 MHz, CHLOROFORM-D) δ: 2.08-2.20 (m, 2 H) 2.57 (t, J=7.71 Hz, 2 H) 3.56 (t, J=6.69 Hz, 2 H) 4.61 (s, 2 H) 6.50 (d, J=8.34 Hz, 1 H) 6.97 (d, J=2.27 Hz, 1 H) 7.11 (dd, J=8.34, 2.27 Hz, 1 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.246 g
Type
reactant
Reaction Step One
Name
Quantity
0.116 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:4]=1[N:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15].ClC1C=CC(F)=C(C=1)C#N.N1CCCC1=O.[H-].[Na+]>CN(C=O)C>[Cl:9][C:7]1[CH:6]=[CH:5][C:4]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])=[C:3]([CH:8]=1)[C:2]#[N:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=C(C=CC(=C1)Cl)N1C(CCC1)=O
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC=1C=CC(=C(C#N)C1)F
Name
Quantity
0.246 g
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
0.116 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned with EtOAc/water/brine
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=C(C#N)C1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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